Lomitapide metabolite M4
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[4-(4-aminopiperidin-1-yl)butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O/c26-25(27,28)17-30-23(32)24(13-5-6-14-31-15-11-18(29)12-16-31)21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-10,18H,5-6,11-17,29H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWFNNGDBFAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCCC2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182431-14-7 | |
| Record name | 9-(4-(4-Amino-1-piperidinyl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-(4-AMINO-1-PIPERIDINYL)BUTYL)-N-(2,2,2-TRIFLUOROETHYL)-9H-FLUORENE-9-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J4HS5NG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide involves multiple steps, including the formation of its metabolites it is known that lomitapide undergoes significant hepatic metabolism via cytochrome P-450 isoenzyme 3A4 to form its major metabolites, including M4 .
Industrial Production Methods
Chemical Reactions Analysis
Chemical Reactions Involving Lomitapide Metabolite M4
The formation of this compound involves several chemical reactions mediated by CYP3A4. These reactions include oxidation, which modifies the parent compound's structure to yield active or inactive metabolites. While specific structural data for metabolite M4 may not be readily available, understanding its relationship with lomitapide provides insights into its potential biological activity.
Chemical Reactions Table
| Reaction Type | Enzyme Involved | Description |
|---|---|---|
| Oxidation | CYP3A4 | Modification of lomitapide to form M4 through oxidation reactions. |
| Glucuronide Conjugation | Various UGT Enzymes | Potential conjugation reactions that may occur in the metabolism pathway, though not specifically documented for M4. |
| Piperidine Ring Opening | Various Enzymes | Another metabolic pathway for lomitapide, though not specifically detailed for M4. |
Metabolic Pathways of Lomitapide
Lomitapide is extensively metabolized in the liver through several pathways, including oxidation, oxidative N-dealkylation, glucuronide conjugation, and piperidine ring opening. CYP3A4 is the primary enzyme responsible for metabolizing lomitapide to its major metabolites, M1 and M3. Other CYP enzymes like 1A2, 2B6, 2C8, and 2C19 may also contribute to its metabolism to a lesser extent .
Metabolic Pathways Table
| Metabolic Pathway | Enzymes Involved | Description |
|---|---|---|
| Oxidation | CYP3A4 | Primary pathway for forming M1 and M3. |
| Oxidative N-dealkylation | CYP3A4, others | Contributes to the formation of various metabolites. |
| Glucuronide Conjugation | UGT Enzymes | Potential pathway for further metabolism. |
| Piperidine Ring Opening | Various Enzymes | Another pathway involved in lomitapide metabolism. |
Scientific Research Applications
Lipid-Lowering Therapy
The primary application of Lomitapide and its metabolites, including M4, is in lipid-lowering therapy for patients with HoFH. Clinical trials have demonstrated that Lomitapide can reduce LDL-C levels by about 40% when combined with other lipid-lowering agents . The effectiveness of M4 in this context remains under investigation, but it is hypothesized to contribute to the overall lipid-lowering effects.
Cancer Treatment
Recent studies have highlighted the potential repurposing of Lomitapide as an anticancer agent. Research indicates that Lomitapide can inhibit mTORC1 signaling pathways, leading to autophagy-dependent cancer cell death . In vitro studies have shown that Lomitapide significantly suppresses tumor growth in colorectal cancer models when combined with immune checkpoint inhibitors. This suggests that M4 may play a role in enhancing the therapeutic efficacy against certain malignancies.
Neuroprotective Effects
Emerging evidence suggests that Lomitapide may have neuroprotective properties. A study indicated that treatment with Lomitapide improved outcomes in models of stroke by promoting neuronal autophagy and reducing neuronal tissue loss . The specific contributions of metabolite M4 to these effects are yet to be fully elucidated but represent a promising area for further research.
Case Study: Combination Therapy
A notable case involved a patient transitioning from mipomersen to Lomitapide therapy. After initiating treatment with Lomitapide at a dose of 10 mg daily, the patient exhibited dramatic reductions in LDL-C levels; however, this was accompanied by significant elevations in transaminase levels, indicating potential hepatotoxicity . This case underscores the need for careful monitoring and dosage adjustments when utilizing Lomitapide and its metabolites.
Data Table: Clinical Efficacy and Safety Profile
| Parameter | Findings |
|---|---|
| Primary Use | Treatment of HoFH |
| LDL-C Reduction | ~40% reduction observed in clinical trials |
| Common Adverse Events | Gastrointestinal symptoms; hepatic steatosis |
| Long-term Efficacy | Sustained LDL-C reduction over 7 years; stable liver fat |
| Neuroprotective Outcomes | Improved neurological function post-stroke |
| Cancer-related Effects | Induction of autophagy; inhibition of tumor growth |
Mechanism of Action
Lomitapide metabolite M4 exerts its effects by inhibiting the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lomitapide’s structural analogs and their metabolites provide insights into its metabolic stability and therapeutic profile:
Table 1: Metabolic Stability of Lomitapide and Structural Analogs
| Compound | Core Modification | CIint (µL/min/mg) | Metabolic Stability vs. Lomitapide |
|---|---|---|---|
| Lomitapide | Original ortho-substituted phenyl | 55 | Baseline |
| Compound 34 | Bicyclo[2.1.1]hexane core | 157 | ↓ 65% reduction in stability |
| Compound 35 | 2-Oxabicyclo[2.1.1]hexane core | 87 | ↓ 37% reduction in stability |
Key Findings :
- Replacement of lomitapide’s phenyl ring with bicyclic cores (e.g., Compound 34 and 35) reduces metabolic stability, as measured by intrinsic clearance (CIint) .
- The 2-oxabicyclo[2.1.1]hexane core (Compound 35) partially restores stability compared to the non-oxygenated analog (Compound 34), highlighting the role of oxygen in modulating metabolism .
Key Findings :
- Lomitapide’s LDL-C reduction (50–80%) surpasses mipomersen, an antisense oligonucleotide targeting apoB-100, but both share hepatic risks .
- Unlike pexidartinib, which carries a black-box warning for hepatotoxicity, lomitapide’s hepatic effects (e.g., steatosis, transaminase elevation) are manageable with dose adjustments and dietary monitoring .
Mechanistic and Clinical Insights
- Metabolic Pathways : Lomitapide undergoes hepatic CYP3A4-mediated metabolism, generating M4 and other metabolites. While M4’s exact activity is unclear, its contribution to lomitapide’s efficacy and safety profile is inferred from clinical studies .
- Hepatic Safety: Long-term studies show that lomitapide-induced hepatic steatosis (observed in ~30% of patients) is reversible upon discontinuation. No cases of severe fibrosis or cirrhosis were reported .
Biological Activity
Lomitapide, originally developed as a treatment for homozygous familial hypercholesterolemia (HoFH), has been identified as having significant biological activity beyond its lipid-lowering effects. This article focuses on the metabolite M4 of lomitapide, exploring its biological activity, mechanisms of action, and implications for therapeutic use.
Overview of Lomitapide and Its Metabolites
Lomitapide is an oral inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in the assembly and secretion of apolipoprotein B-containing lipoproteins. Upon administration, lomitapide is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4, producing several metabolites, including M1, M3, and M4. While M1 and M3 have been shown to lack significant MTP inhibitory activity, the biological activity of M4 remains less understood.
Recent studies have indicated that lomitapide and its metabolites may influence various biological pathways:
- Inhibition of mTORC1 : Research has shown that lomitapide can inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. This inhibition leads to increased autophagy and cancer cell death in vitro, particularly in colorectal cancer models .
- Impact on Lipid Metabolism : As an MTP inhibitor, lomitapide reduces the secretion of very low-density lipoproteins (VLDL) and chylomicrons, leading to significant decreases in plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) . The metabolite M4's specific contributions to these effects require further investigation.
Case Studies
- Clinical Efficacy in HoFH : In clinical trials, lomitapide has demonstrated a dose-dependent reduction in LDL-C levels by 25-51% among patients with HoFH. Notably, 74% of patients achieved LDL-C levels below 100 mg/dL at least once during treatment . The role of metabolite M4 in enhancing these effects remains to be elucidated.
- Cancer Treatment Potential : The potential repurposing of lomitapide as an anticancer agent has garnered attention due to its ability to induce autophagy and inhibit tumor growth in preclinical models. Combination therapies with immune checkpoint inhibitors have shown promising results . Future studies should explore whether metabolite M4 contributes to these anticancer effects.
Comparative Analysis of Lomitapide and Its Metabolites
| Compound | Mechanism | Biological Activity | Clinical Relevance |
|---|---|---|---|
| Lomitapide | MTP Inhibition | Reduces LDL-C by up to 51% | Approved for HoFH treatment |
| Metabolite M1 | No significant activity | None reported | N/A |
| Metabolite M3 | No significant activity | None reported | N/A |
| Metabolite M4 | Unknown | Potential mTORC1 inhibition | Needs further research |
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Lomitapide metabolite M4 in pharmacokinetic studies?
Metabolite identification requires a combination of liquid chromatography-mass spectrometry (LC-MS) for structural elucidation and nuclear magnetic resonance (NMR) for stereochemical confirmation. For quantification, validated LC-MS/MS protocols with stable isotope-labeled internal standards ensure precision, particularly in complex matrices like plasma or hepatic microsomes. Data processing tools (e.g., XCMS, MZmine) should align with FAIR principles to ensure reproducibility . Database matching (e.g., RefMet) enhances annotation accuracy, though discrepancies due to analytical variability (e.g., LC-MS system differences) must be addressed through in-house reference libraries .
Q. How do CYP450 enzyme interactions influence the metabolism of Lomitapide and its metabolite M4?
Lomitapide is metabolized primarily via CYP3A4, with M4 as a major metabolite. In vitro microsomal studies (human liver microsomes) are critical to assess metabolic stability (CLint) and potential drug-drug interactions. Lomitapide inhibits CYP3A4 and P-glycoprotein (P-gp), necessitating co-administration studies with CYP3A4 inhibitors (e.g., ketoconazole) to evaluate supratherapeutic exposure risks. Hepatic impairment studies (Child-Pugh classifications) reveal increased AUC (164%) and Cmax (361%) in moderate impairment, requiring dose adjustments .
Q. What preclinical models are suitable for evaluating the hepatotoxicity risk of M4?
Rodent models with humanized liver enzymes or transgenic mice expressing human CYP3A4 are preferred for metabolic profiling. Longitudinal studies should monitor hepatic biomarkers (e.g., ALT, AST, bilirubin) and histopathology for steatosis. Human hepatocyte cultures or 3D spheroid models provide in vitro insights into mitochondrial dysfunction and lipid accumulation, correlating with clinical findings of stable liver function in long-term HoFH trials .
Advanced Research Questions
Q. How can contradictions in hepatic safety data from clinical trials and real-world registries be reconciled?
Pivotal trials (e.g., Cuchel et al., n=29) reported a 40–50% LDL-C reduction but noted hepatotoxicity risks, while long-term registries (LOWER, n=277) showed stable bilirubin and hepatic fat over 9 years . Methodological reconciliation requires propensity score matching in retrospective analyses to address confounding factors (e.g., diet adherence, concurrent LLT). Bayesian meta-analyses can harmonize single-arm trial data with observational cohorts, adjusting for attrition bias and heterogeneous patient selection .
Q. What experimental design considerations are critical for assessing M4’s cardiac safety in supratherapeutic doses?
Thorough QT (TQT) studies with positive controls (e.g., moxifloxacin) and pharmacokinetic sampling at steady-state Cmax are mandatory. ECG parameters (QTc interval, heart rate variability) must be analyzed via centralized adjudication to minimize variability. In the lomitapide TQT study, supratherapeutic doses (up to 4× therapeutic) showed no QTc prolongation, but metabolite-specific effects require separate assessment if M4 accumulates disproportionately .
Q. How can computational modeling predict the long-term cardiovascular benefits of M4 in HoFH patients?
Markov models integrating phase 3 trial data (LDL-C reduction: 38–50%) and historical mortality rates estimate a 5.7–11.2-year life expectancy gain when lomitapide/M4 is initiated early. Monte Carlo simulations account for variability in LDL-C response and adherence rates. Sensitivity analyses should prioritize hepatic safety thresholds (e.g., liver fat <10%) to balance efficacy and risk .
Q. What strategies address missing metabolite data in longitudinal metabolomic studies of M4?
Multiple imputation or k-nearest neighbor (k-NN) algorithms handle missing values caused by technical variability (e.g., LC-MS batch effects). Normalization to creatinine or internal standards corrects for urinary/excretory fluctuations. For time-series data, mixed-effects models with random intercepts account for intra-patient correlations. Cross-validation with NMR datasets improves robustness .
Data Interpretation and Contradictions
Q. How do discrepancies in LDL-C reduction outcomes between single-arm trials and extension studies impact clinical inferences?
The phase 3 trial (n=29) reported −40.1% LDL-C reduction (ITT analysis), while extensions (n=19) showed 74% achieving ≤100 mg/dL. Attrition bias (34% dropout) and unblinded designs limit generalizability. Inverse probability weighting adjusts for missing data, while benchmarking against evolocumab/mipomersen (LDL-C: 166 vs. 286 mg/dL) contextualizes efficacy .
Q. What metabolomic workflows enhance the biological interpretability of M4’s mechanism of action?
Pathway enrichment analysis (e.g., KEGG, HMDB) links M4 to lipid metabolism nodes (e.g., MTTP inhibition). Multivariate PLS-DA models integrate lipidomic and transcriptomic data to identify co-regulated pathways. Stable isotope tracing (e.g., <sup>13</sup>C-lomitapide) quantifies M4’s contribution to intracellular lipid pools, validated via hepatic flux assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
